FLT3 Kinase Selectivity: C 1311 Exhibits 5,000-Fold Greater Selectivity Than Daunorubicin for FLT3 Inhibition
C-1311 demonstrates approximately 5,000-fold greater selectivity for FLT3 inhibition compared to the anthracycline daunorubicin in recombinant kinase assays [1]. This selectivity is quantified by comparing the FLT3 inhibitory potency (IC50 8-15 nM for C-1311) against the TOP2 inhibitory potency (IC50 44 μM for C-1311), yielding a selectivity ratio that is 5,000-fold greater than that observed for daunorubicin [2].
| Evidence Dimension | FLT3 vs. TOP2 inhibitory selectivity ratio |
|---|---|
| Target Compound Data | FLT3 IC50: 8-15 nM; TOP2 IC50: 44 μM (selectivity ratio ~2,933-5,500:1) |
| Comparator Or Baseline | Daunorubicin: selectivity ratio ~0.5:1 (inferred from 5,000-fold difference) |
| Quantified Difference | 5,000-fold greater selectivity for FLT3 over TOP2 compared to daunorubicin |
| Conditions | Recombinant FLT3 kinase assay; TOP2 decatenation of kDNA |
Why This Matters
This differential FLT3 selectivity profile justifies procurement of C-1311 over anthracyclines for FLT3-ITD mutant leukemia research where kinase-targeted, rather than purely TOP2-directed, cytotoxicity is required.
- [1] Chau M, Otake Y, Ajami A, Fernandes D. The imidazoacridinone, C-1311 (Symadex): The first of a potent new class of FLT3 inhibitors. Proceedings of the AACR. 2006; Abstract B35. View Source
- [2] Chau M, Otake Y, Stuart RK, Fernades DJ, Ajami AM. Imidazoacridinones Are Bifunctional Targeting Agents Active in Leukemia Cells. Blood. 2006;108(11):2323. View Source
